cis-Terbinafine
Overview
Description
cis-Terbinafine is an antifungal compound belonging to the allylamine class of antifungal agents. It is primarily used to treat fungal infections of the skin and nails, such as athlete’s foot, jock itch, and ringworm. The compound works by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes, thereby exerting a fungicidal effect .
Scientific Research Applications
cis-Terbinafine has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying allylamine antifungals and their mechanisms.
Biology: Investigated for its effects on fungal cell membranes and its potential to inhibit fungal growth.
Medicine: Widely used in the treatment of superficial and systemic fungal infections.
Industry: Employed in the production of antifungal creams, ointments, and oral medications.
Mechanism of Action
Target of Action
cis-Terbinafine, also known as Terbinafine, (Z)-, is an allylamine antifungal agent . Its primary target is the fungal enzyme squalene monooxygenase (also known as squalene epoxidase) . This enzyme plays a crucial role in the synthesis of the fungal cell wall .
Mode of Action
This compound inhibits the action of squalene monooxygenase . This inhibition prevents the conversion of squalene to squalene-2,3 epoxide, a precursor of lanosterol, which in turn is a direct precursor of ergosterol . Ergosterol is a key sterol component in the plasma membrane of the fungal cell . Therefore, a deficiency of ergosterol weakens the cell membrane of fungal cells .
In addition to this action, this compound also causes excessive intracellular accumulation of squalene, which is believed to exert a further toxic effect on susceptible fungal cells .
Biochemical Pathways
The inhibition of squalene monooxygenase by this compound disrupts the ergosterol biosynthesis pathway . This disruption leads to a deficiency of ergosterol within the fungal cell membrane and results in fungal cell death .
Pharmacokinetics
This compound is highly lipophilic in nature and tends to accumulate in skin, nails, and fatty tissues . It distributes into tissues and has a long terminal elimination half-life . These properties impact the bioavailability of the compound and its duration of action .
Result of Action
The result of this compound’s action is the weakening of the fungal cell wall due to the accumulation of squalene and the deficiency of ergosterol . This leads to the death of the fungal cell .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
cis-Terbinafine interacts with the enzyme squalene epoxidase, which is part of the fungal cell wall synthesis pathway . This interaction inhibits the synthesis of ergosterol, a key sterol component in the plasma membrane of the fungal cell . The inhibition of squalene epoxidase by this compound leads to an accumulation of squalene while causing a deficiency in ergosterol .
Cellular Effects
The effects of this compound on cells are closely associated with its mechanism of action. The accumulation of squalene and the deficiency of ergosterol in fungal cells lead to weakened cell membranes and toxic intracellular conditions . This results in the death of the fungal cells .
Molecular Mechanism
This compound exerts its effects at the molecular level through the inhibition of squalene epoxidase . This enzyme catalyzes the conversion of squalene to 2,3-oxydosqualene, a step in the synthesis of ergosterol . By inhibiting this enzyme, this compound prevents the formation of ergosterol and causes an accumulation of squalene, thereby weakening the cell wall of fungal cells .
Temporal Effects in Laboratory Settings
While specific studies on the temporal effects of this compound in laboratory settings are limited, it is known that this compound has a long terminal elimination half-life . This suggests that the effects of this compound on cellular function may persist over time.
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages
Metabolic Pathways
This compound is involved in the ergosterol synthesis pathway in fungi . It inhibits the enzyme squalene epoxidase, preventing the conversion of squalene to 2,3-oxydosqualene . This leads to an accumulation of squalene and a deficiency of ergosterol .
Transport and Distribution
This compound is well absorbed and widely distributed in body tissues . High concentrations of this compound occur in the stratum corneum, sebum, and hair . Uptake of this compound into the brain and muscle is significantly lower .
Subcellular Localization
Given its mechanism of action, it is likely that this compound localizes to the site of the enzyme squalene epoxidase, which is involved in the synthesis of ergosterol, a component of the fungal cell membrane .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of cis-Terbinafine involves several key steps. One method starts with tert-butyl acetylene, which is converted into 3,3-dimethyl-1-butynyl lithium through a reaction with n-butyl lithium. This intermediate is then reacted with acrolein to form 13-hydroxy-6,6-dimethyl-1-heptene-4-alkyne. Halogenation of this intermediate produces 2E/Z-1-bromo-6,6-dimethyl-2-heptene-4-alkyne. Finally, the intermediate is condensed with N-methyl-1-naphthylmethylamine under alkaline conditions to yield Terbinafine free base, which is then salified with hydrogen chloride to obtain Terbinafine hydrochloride (Z)- .
Industrial Production Methods: Industrial production of Terbinafine hydrochloride involves the addition of 6,6-dimethyl-3-hydroxy-4-alkyne-1-heptene, a solvent, and sodium bicarbonate into a reaction kettle. This mixture is cooled and reacted with 4-methylbenzenesulfonyl chloride. The resulting product is then reacted with potassium carbonate and N-methyl-1-naphthylmethylamine at 60-65°C. The organic layer is separated, concentrated, and crystallized to obtain high-purity Terbinafine hydrochloride .
Chemical Reactions Analysis
Types of Reactions: cis-Terbinafine undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Terbinafine can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Halogenation and other substitution reactions can be performed using reagents like bromine or chlorine under controlled conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Terbinafine, which can have different antifungal properties and applications .
Comparison with Similar Compounds
Naftifine: Another allylamine antifungal with a similar mechanism of action but different pharmacokinetic properties.
Butenafine: A benzylamine antifungal that also inhibits squalene epoxidase but has a different chemical structure.
Tolnaftate: A thiocarbamate antifungal that inhibits squalene epoxidase but is less potent than Terbinafine.
Uniqueness: cis-Terbinafine is unique due to its high potency, broad-spectrum antifungal activity, and favorable safety profile. It is particularly effective against dermatophytes and has a longer duration of action compared to other antifungals .
Properties
IUPAC Name |
(Z)-N,6,6-trimethyl-N-(naphthalen-1-ylmethyl)hept-2-en-4-yn-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N/c1-21(2,3)15-8-5-9-16-22(4)17-19-13-10-12-18-11-6-7-14-20(18)19/h5-7,9-14H,16-17H2,1-4H3/b9-5- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOMXUEMWDBAQBQ-UITAMQMPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C#CC=CCN(C)CC1=CC=CC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C#C/C=C\CN(C)CC1=CC=CC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101151045 | |
Record name | N-[(2Z)-6,6-Dimethyl-2-hepten-4-ynyl]-N-methyl-1-naphthalenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101151045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78628-81-6 | |
Record name | N-[(2Z)-6,6-Dimethyl-2-hepten-4-ynyl]-N-methyl-1-naphthalenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78628-81-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Terbinafine, (Z)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078628816 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[(2Z)-6,6-Dimethyl-2-hepten-4-ynyl]-N-methyl-1-naphthalenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101151045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Naphthalenemethanamine, N-[(2Z)-6,6-dimethyl-2-hepten-4-ynyl]-N-methyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TERBINAFINE, (Z)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S76S370M70 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is analyzing (Z)-terbinafine important in the context of terbinafine-loaded PLGA drug delivery systems?
A: (Z)-terbinafine is a known impurity of terbinafine []. Monitoring impurities like (Z)-terbinafine in pharmaceutical formulations, particularly those designed for controlled release like PLGA systems, is crucial for several reasons:
Q2: How does the developed UHPLC method contribute to a better understanding of terbinafine-loaded PLGA systems?
A: The developed ultra-high performance liquid chromatography (UHPLC) method offers a fast, sensitive, and robust way to quantify terbinafine and its impurities, including (Z)-terbinafine, in PLGA formulations []. This allows researchers to:
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